4-(2,4-Dimethoxyphenyl)-but-3-yn-1-ol
Description
Contextualization within Contemporary Organic Synthesis Research
In contemporary organic synthesis, there is a significant focus on the development of efficient and selective methods for the construction of complex organic molecules. Alkyne-containing dimethoxyphenyl alcohols, such as 4-(2,4-Dimethoxyphenyl)-but-3-yn-1-ol, are of interest due to the presence of multiple reactive sites. The dimethoxy-substituted aromatic ring can be subject to electrophilic aromatic substitution, while the alkyne and alcohol functionalities offer numerous possibilities for further transformation.
The synthesis of such compounds often involves well-established reactions like the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is a cornerstone in the synthesis of arylalkynes and is valued for its mild reaction conditions and broad functional group tolerance. wikipedia.org The resulting aryl-substituted butynols are not merely synthetic curiosities but serve as crucial intermediates in the synthesis of a diverse array of more complex molecules.
Significance of Aryl-Substituted Butynols as Key Intermediates
Aryl-substituted butynols are versatile intermediates in organic synthesis. The hydroxyl group can be oxidized to an aldehyde or ketone, or it can be substituted to introduce other functional groups. The alkyne moiety can undergo a variety of reactions, including hydrogenation, hydration, and cycloaddition reactions, leading to the formation of new carbocyclic and heterocyclic systems.
For instance, the propargyl alcohol functionality is a key structural motif that can be converted into α,β-unsaturated carbonyl compounds through the Meyer-Schuster rearrangement. nih.gov Furthermore, these compounds can serve as precursors for the synthesis of substituted furans, pyrans, and other heterocyclic systems of medicinal interest. The presence of the dimethoxyphenyl group can influence the electronic properties of the molecule and can be a key feature for biological activity or for directing further chemical transformations. The strategic placement of the methoxy (B1213986) groups on the aromatic ring can also be exploited in the synthesis of natural products and pharmaceutical agents.
Research Trajectory and Academic Objectives for this compound
The research trajectory for a specific compound like this compound would likely focus on several key academic objectives. A primary goal would be the development of an efficient and scalable synthesis. A plausible and common approach would be the Sonogashira coupling of 2,4-dimethoxy-1-iodobenzene with but-3-yn-1-ol.
Table 1: Plausible Synthetic Route for this compound
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| 2,4-Dimethoxy-1-iodobenzene | But-3-yn-1-ol | Pd(PPh₃)₂Cl₂, CuI, Et₃N | This compound |
Following a successful synthesis, a thorough characterization of the compound would be essential. This would involve the use of various spectroscopic techniques to confirm its structure and purity.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, methylene (B1212753) protons adjacent to the hydroxyl group and the alkyne, and the hydroxyl proton. |
| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, alkynyl carbons, and the carbon bearing the hydroxyl group. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and C-O stretches of the methoxy groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
The ultimate academic objective would be to explore the synthetic utility of this compound as a building block for more complex molecules. This could involve its use in the synthesis of novel heterocyclic compounds, natural product analogues, or molecules with potential applications in materials science or medicinal chemistry. The functional group handles present in the molecule allow for a wide range of subsequent chemical transformations, making it a valuable intermediate for the construction of diverse molecular scaffolds. The investigation of its reactivity in various organic reactions would contribute to the broader understanding of the chemistry of functionalized arylalkynes.
Structure
3D Structure
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C12H14O3/c1-14-11-7-6-10(5-3-4-8-13)12(9-11)15-2/h6-7,9,13H,4,8H2,1-2H3 |
InChI Key |
MCNRPUNMXBIDNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C#CCCO)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 2,4 Dimethoxyphenyl but 3 Yn 1 Ol and Analogues
Strategies for Carbon-Carbon Triple Bond Formation
The creation of the arylalkyne linkage is a critical step in the synthesis of the target compound. Several powerful cross-coupling reactions and multistep synthetic routes have been developed for this purpose.
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of arylalkynes, forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The reaction proceeds under mild conditions, often at room temperature, and demonstrates a broad tolerance for various functional groups. wikipedia.org
The general scheme for the Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne. For the synthesis of 4-(2,4-dimethoxyphenyl)-but-3-yn-1-ol, this would involve coupling 1-halo-2,4-dimethoxybenzene with but-3-yn-1-ol. The reactivity of the aryl halide is a significant factor, with the general trend being I > Br > Cl. wikipedia.org
Catalyst systems for the Sonogashira reaction are continually being refined to improve efficiency and expand substrate scope. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The copper co-catalyst, typically a copper(I) halide like CuI, is crucial for increasing the reaction rate. libretexts.orgnih.gov However, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org
Table 1: Key Components and Conditions in Sonogashira Cross-Coupling
| Component | Role | Common Examples | Notes |
| Palladium Catalyst | Primary catalyst for the cross-coupling cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | A zerovalent palladium complex is typically required. wikipedia.org |
| Copper(I) Co-catalyst | Accelerates the reaction | CuI | Can lead to undesired alkyne dimerization. wikipedia.org |
| Base | Neutralizes the hydrogen halide byproduct | Diethylamine, Triethylamine, K₂CO₃, Cs₂CO₃ | Often also serves as the solvent. wikipedia.orgijnc.ir |
| Aryl Halide | sp²-carbon source | 1-Iodo-2,4-dimethoxybenzene, 1-Bromo-2,4-dimethoxybenzene | Reactivity order: I > Br > Cl. wikipedia.org |
| Terminal Alkyne | sp-carbon source | But-3-yn-1-ol | The terminal hydrogen is essential for the reaction. |
| Solvent | Reaction medium | Toluene, DMF, Acetonitrile, Amine base | Anhydrous and anaerobic conditions are often preferred. organic-chemistry.org |
In more complex syntheses, pre-functionalized alkyne building blocks are often incorporated into a larger molecular framework through a series of reactions. This approach allows for greater control over the final structure and stereochemistry. For instance, a protected form of but-3-yn-1-ol or a derivative could be introduced early in a synthetic sequence.
A common strategy involves the use of organometallic reagents derived from terminal alkynes. These nucleophilic alkyne equivalents can then react with various electrophiles to construct the desired carbon skeleton. This method is particularly useful when the target molecule contains multiple functional groups that might not be compatible with the conditions of a one-pot cross-coupling reaction.
Propargylation reactions provide a direct route to homopropargylic alcohols, which are key intermediates or direct precursors to compounds like this compound. mdpi.com These reactions involve the nucleophilic addition of a propargyl organometallic reagent to a carbonyl compound, such as an aldehyde or ketone. nih.govsemanticscholar.org
For the synthesis of the but-3-yn-1-ol backbone, a propargyl Grignard or organolithium reagent can be reacted with formaldehyde (B43269). youtube.com This reaction adds the three-carbon propargyl unit to the one-carbon formaldehyde, directly yielding but-3-yn-1-ol after workup. The choice of the metal in the propargyl reagent can influence the regioselectivity of the addition.
Table 2: Comparison of Propargylation Reagents
| Reagent Type | Metal (M) | Typical Carbonyl Substrate | Key Features |
| Grignard Reagents | MgBr, MgCl | Aldehydes, Ketones | Readily prepared, common in organic synthesis. |
| Organolithium Reagents | Li | Aldehydes, Ketones | Highly reactive, may require low temperatures. |
| Organozinc Reagents | ZnBr, ZnCl | Aldehydes, Ketones | Often used for stereoselective additions. nih.gov |
| Organoindium Reagents | In | Aldehydes, Ketones | Can often be performed in aqueous media. |
Installation and Functionalization of the Dimethoxyphenyl Moiety
The 2,4-dimethoxyphenyl group is a key structural feature of the target molecule. Its synthesis and attachment to the alkyne chain require specific and regiocontrolled methodologies.
The precise placement of the two methoxy (B1213986) groups on the phenyl ring is crucial. In electrophilic aromatic substitution reactions, the methoxy group is an ortho-, para-directing activator. youtube.comyoutube.com Therefore, starting from anisole (methoxybenzene), a second electrophilic substitution would primarily yield the 4-methoxy and 2-methoxy substituted products. Achieving the desired 2,4-dimethoxy pattern often requires a multi-step approach or starting with a precursor that already has the desired substitution pattern, such as 1,3-dimethoxybenzene (B93181).
The most direct method to introduce the 2,4-dimethoxyphenyl group is to use a pre-functionalized precursor in a cross-coupling reaction. For the Sonogashira reaction, 1-bromo-2,4-dimethoxybenzene or 1-iodo-2,4-dimethoxybenzene are ideal starting materials. These compounds can be prepared through various aromatic substitution reactions. For example, the bromination of 1,3-dimethoxybenzene can yield the desired 1-bromo-2,4-dimethoxybenzene.
The choice of the halogen on the dimethoxybenzene precursor is important for the success of the subsequent coupling reaction. Aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions. wikipedia.org
Table 3: Common Precursors for the 2,4-Dimethoxyphenyl Moiety
| Compound Name | Chemical Formula | Role in Synthesis |
| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | Starting material for halogenation. |
| 1-Bromo-2,4-dimethoxybenzene | C₈H₉BrO₂ | Aryl halide precursor for Sonogashira coupling. nih.gov |
| 1-Iodo-2,4-dimethoxybenzene | C₈H₉IO₂ | Highly reactive aryl halide for Sonogashira coupling. |
| 2,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Can be converted to an aryl halide or triflate. |
| 2,4-Dimethoxyphenylboronic acid | C₈H₁₁BO₄ | Used in Suzuki coupling reactions. |
Chemoselective Transformations of Functional Groups
Chemoselectivity is a critical aspect of modern organic synthesis, enabling the targeted modification of one functional group in the presence of others. In the context of this compound, this primarily involves the distinct reactivity of the primary alcohol and the alkyne moieties.
The primary alcohol group in this compound is a versatile handle for further molecular elaboration. Controlled manipulation of this group, without affecting the sensitive alkyne bond, is paramount for the synthesis of diverse analogues.
Protection Strategies: To prevent unwanted reactions of the hydroxyl group during transformations at other parts of the molecule, various protecting groups can be employed. The choice of protecting group is crucial and depends on the reaction conditions of the subsequent steps.
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Key Characteristics |
| Silyl Ethers (e.g., TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) | Stable to a wide range of reaction conditions, easily removed. |
| Benzyl Ether | Benzyl bromide (BnBr), Sodium hydride (NaH) | H₂, Pd/C | Stable to acidic and basic conditions, removed by hydrogenolysis. |
| Acetate Ester | Acetic anhydride (B1165640), Pyridine | Mild base (e.g., K₂CO₃ in methanol) | Can be introduced and removed under mild conditions. |
Activation and Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide array of functionalities at this position.
For instance, conversion to the corresponding tosylate followed by reaction with a nucleophile (e.g., azide, cyanide, or an organocuprate) can furnish a variety of derivatives.
Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent is critical to avoid over-oxidation or reaction with the alkyne.
| Oxidation Product | Reagent | Notes |
| Aldehyde | Pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP) | Mild conditions that typically do not affect the alkyne. |
| Carboxylic Acid | Jones reagent (CrO₃, H₂SO₄, acetone), TEMPO/NaOCl | Harsher conditions may require protection of the alkyne. |
The presence of both an alkyne and an alcohol offers opportunities for selective transformations.
Selective Hydrogenation: The triple bond of the butynol (B8639501) system can be selectively reduced.
To a (Z)-alkene: Hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) yields the cis or (Z)-alkene.
To a (E)-alkene: Reduction with sodium in liquid ammonia (Birch reduction) typically affords the trans or (E)-alkene.
To an alkane: Complete saturation of the triple bond to an alkane can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.
Selective Oxidation: While the primary alcohol is more readily oxidized, under specific conditions, the alkyne can also undergo oxidative transformations, although this is less common in the synthesis of simple analogues.
Advanced Stereochemical Control in Butynol Synthesis
Achieving specific stereochemistry is a central goal in the synthesis of complex molecules, particularly for pharmaceutical applications. While this compound itself is achiral, the principles of stereochemical control are vital in the synthesis of its chiral analogues.
The synthesis of optically active compounds, including chiral butenolides and butyrolactones, often serves as a model for developing stereoselective methods applicable to butynol derivatives. acs.orgnih.gov
Enantioselective Synthesis: This involves the creation of a single enantiomer of a chiral molecule. Common strategies include:
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. It is then removed in a subsequent step.
Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of a single enantiomer. This is a highly efficient and widely used method. For example, the development of asymmetric synthetic strategies for assembling challenging scaffolds like optically active γ-butenolide or γ-butyrolactone structures has garnered significant attention. acs.org
Biocatalysis: Enzymes can be used to carry out highly enantioselective transformations. For instance, enzyme cascades have been developed for the asymmetric synthesis of chiral amines from racemic secondary alcohols. nih.gov
Diastereoselective Synthesis: This focuses on controlling the formation of one diastereomer over another when multiple stereocenters are present.
Substrate Control: The existing stereochemistry in a molecule can influence the stereochemical outcome of subsequent reactions.
Reagent Control: The choice of reagent can dictate the diastereoselectivity of a reaction. For example, chiral guanidine base catalysts have been successfully applied in direct vinylogous Michael additions to afford products in a highly syn-diastereo- and enantioselective manner. nih.gov
The development of these advanced synthetic methodologies allows for the precise and efficient construction of this compound and a diverse range of its analogues with controlled functionality and stereochemistry, opening avenues for further research and application.
Elucidation of Chemical Reactivity and Transformative Potential of 4 2,4 Dimethoxyphenyl but 3 Yn 1 Ol
Reactivity Profiles of the Terminal Alkyne Moiety
The terminal alkyne is characterized by its acidic proton and the high electron density of the carbon-carbon triple bond. These features are central to its participation in a wide array of reactions, from carbon-carbon bond formation to the synthesis of heterocyclic systems.
The terminal alkyne of 4-(2,4-Dimethoxyphenyl)-but-3-yn-1-ol is an excellent substrate for numerous metal-catalyzed reactions. Palladium and copper co-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are highly effective for forming C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org This reaction allows the coupling of the alkyne with aryl or vinyl halides, significantly extending the carbon skeleton. libretexts.org The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. beilstein-journals.org
Furthermore, the presence of the hydroxyl group allows for intramolecular cyclization reactions. Gold and palladium catalysts are known to activate the alkyne toward nucleophilic attack by the tethered alcohol, leading to the formation of cyclic ethers. For instance, gold- and palladium-catalyzed cycloisomerization of similar alkynyl alcohols can produce substituted furans through a 5-endo-dig cyclization pathway. researchgate.net
| Catalyst System | Reagent Type | Expected Product Type |
| Pd(PPh₃)₄ / CuI / Amine Base | Aryl/Vinyl Halide | Aryl/Vinyl-substituted Alkyne |
| Au(I) or Pd(II) complexes | (Intramolecular) | Substituted Furan (B31954) or Dihydropyran |
| Ni(II) complexes / Zn | Aryl Halide | Aryl-substituted Alkyne |
| Rh(I) complexes | (Intramolecular) | Cyclic Ether/Lactone Precursor |
This table presents expected outcomes for metal-catalyzed reactions involving the terminal alkyne functionality based on established chemical principles.
The bifunctional nature of this compound makes it a valuable precursor for synthesizing heterocyclic compounds. The alkyne can act as an electrophile or a nucleophile after deprotonation, while the alcohol provides an intramolecular nucleophile.
Electrophilic cyclization is a common strategy. For example, treatment with electrophilic halogen sources like N-iodosuccinimide (NIS) can initiate a 5-endo-dig cyclization to form halogenated furans, particularly after oxidation of the alcohol to a ketone. acs.org Additionally, aryne precursors can react with the carbonyl derivatives of this compound to generate various oxygen-containing heterocycles like chromenes or dihydrobenzofurans. nih.gov Multicomponent reactions involving the alkyne functionality can also lead to highly substituted furanones and other complex heterocyclic systems. mdpi.com
| Reagent(s) | Key Intermediate | Resulting Heterocycle |
| I₂, NaHCO₃ | Iodonium ion | Iodinated furan derivative |
| N-Bromosuccinimide (NBS) | Bromonium ion | Brominated furan derivative |
| Aryne Precursors | Quinone methide | Chromene or Dihydrobenzofuran |
| α,β-Unsaturated Aldehydes | (4+2) Cycloaddition | Pyran derivatives |
This table illustrates potential pathways to heterocyclic structures from the alkynyl alcohol precursor.
The triple bond of the alkyne can undergo addition reactions with hydrogen halides (HX) and water. The regioselectivity of these additions is dictated by Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the alkyne. masterorganicchemistry.com
Hydrohalogenation with one equivalent of HX (e.g., HBr or HCl) yields a vinyl halide, with the halogen atom attached to the more substituted carbon adjacent to the phenyl ring. youtube.com The addition of a second equivalent of HX results in a geminal dihalide. youtube.com Anti-Markovnikov addition of HBr can be achieved in the presence of peroxides (ROOR), placing the bromine atom on the terminal carbon. youtube.com
Hydration of the terminal alkyne, typically catalyzed by mercury(II) salts in aqueous acid, also follows Markovnikov's rule. youtube.com This initially forms an enol intermediate, which rapidly tautomerizes to the more stable methyl ketone. youtube.com Anti-Markovnikov hydration can be accomplished via hydroboration-oxidation, which yields an aldehyde after tautomerization of the intermediate enol. youtube.com
| Reaction | Reagent(s) | Regioselectivity | Primary Product |
| Hydrohalogenation | 1 eq. H-X | Markovnikov | Vinyl Halide |
| Hydrohalogenation | 2 eq. H-X | Markovnikov | Geminal Dihalide |
| Hydrobromination | 1 eq. HBr, ROOR | Anti-Markovnikov | Terminal Vinyl Bromide |
| Hydration | H₂SO₄, H₂O, HgSO₄ | Markovnikov | Methyl Ketone |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Anti-Markovnikov | Aldehyde |
This table summarizes common addition reactions of the terminal alkyne and their resulting products.
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group (-CH₂OH) is a site for derivatization, oxidation, and nucleophilic substitution, often requiring protection during reactions at the alkyne terminus.
The primary alcohol can be readily converted into a variety of other functional groups.
Esterification: Reaction with a carboxylic acid under acidic conditions (Fischer esterification) or with a more reactive acyl halide or anhydride (B1165640) in the presence of a base yields the corresponding ester. nih.gov
Etherification: Deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis), produces an ether.
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the alcohol directly to a carboxylic acid. researchgate.net
| Desired Product | Reagent(s) | Functional Group Transformation |
| Ester | Carboxylic Acid, H⁺ catalyst | R-OH → R-O-C(=O)R' |
| Ether | 1. NaH; 2. Alkyl Halide | R-OH → R-O-R' |
| Aldehyde | PCC, CH₂Cl₂ | R-CH₂OH → R-CHO |
| Carboxylic Acid | KMnO₄, H₃O⁺ | R-CH₂OH → R-COOH |
This table outlines standard derivatizations of the primary alcohol functionality.
Direct nucleophilic substitution of the hydroxyl group is difficult due to it being a poor leaving group. To facilitate substitution, the alcohol is typically converted into a better leaving group, such as a tosylate (by reaction with tosyl chloride) or a halide (using reagents like SOCl₂ or PBr₃).
In many synthetic sequences, it is necessary to "protect" the alcohol to prevent it from reacting while transformations are carried out on the alkyne. lumenlearning.com The acidic proton of the alcohol can interfere with base-mediated reactions at the alkyne, such as deprotonation to form an acetylide anion. ulethbridge.ca A protecting group masks the alcohol's reactivity and can be removed later in the synthesis. cureffi.org Silyl ethers are among the most common protecting groups for alcohols due to their ease of installation and selective removal. masterorganicchemistry.com
| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Reagent(s) |
| Trimethylsilyl ether | TMS | TMSCl, Et₃N | H₃O⁺ or K₂CO₃/MeOH |
| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMSCl, Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) |
| tert-Butyldiphenylsilyl ether | TBDPS | TBDPSCl, Imidazole | TBAF |
| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), p-TsOH | Aqueous Acid (e.g., HCl) |
| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) |
This table summarizes common protecting groups for alcohols, along with their installation and cleavage conditions.
Transformations of the Dimethoxyphenyl Substructure
The 2,4-dimethoxyphenyl moiety of this compound is a highly activated aromatic system, prone to a variety of chemical transformations. The electronic properties conferred by the two methoxy (B1213986) groups dictate its reactivity, particularly in electrophilic aromatic substitution, and also offer pathways for further functionalization.
Electrophilic Aromatic Substitution and Directing Effects of Methoxy Groups
The reactivity of the aromatic ring in this compound towards electrophiles is significantly influenced by the two methoxy (-OCH₃) substituents. Methoxy groups are potent activating groups in electrophilic aromatic substitution (EAS) reactions. msu.edu They donate electron density to the benzene (B151609) ring through a resonance effect (+R effect), which outweighs their electron-withdrawing inductive effect (-I effect). This net electron donation increases the nucleophilicity of the aromatic ring, making it more reactive than benzene towards electrophiles. masterorganicchemistry.com
The positioning of the two methoxy groups at C2 and C4 creates a specific pattern of activation. Both groups direct incoming electrophiles to the positions ortho and para relative to themselves.
The C2-methoxy group directs towards C1 (already substituted), C3, and C5.
The C4-methoxy group directs towards C3, C5, and C1 (already substituted).
The directing effects of the two groups are cooperative, strongly activating the C3 and C5 positions. However, the C6 position is sterically hindered by the adjacent but-3-yn-1-ol substituent. Therefore, electrophilic attack is most likely to occur at the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group, and to a lesser extent at the C3 position, which is ortho to both methoxy groups. The C6 position, being sterically hindered and only ortho to the C1 substituent, is the least favored site for substitution.
For the analogous compound 1,3-dimethoxybenzene (B93181), nitration with nitric acid and sulfuric acid yields predominantly the 4-nitro derivative, with a smaller amount of the 2-nitro product, demonstrating the powerful directing effect to the position between the two methoxy groups (para to one and ortho to the other). chegg.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2,4-Dimethoxyphenyl Moiety
| Position | Activation/Deactivation | Predicted Outcome | Rationale |
| C3 | Strongly Activated | Minor Product | Ortho to both -OCH₃ groups; some steric hindrance. |
| C5 | Strongly Activated | Major Product | Para to C2-OCH₃ and Ortho to C4-OCH₃; electronically favored. |
| C6 | Activated | Trace/No Product | Ortho to C1-substituent; significant steric hindrance. |
Common electrophilic aromatic substitution reactions applicable to this system include:
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid (or without for highly activated rings) would yield the 5-halo derivative.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) at the C5 position. chegg.com
Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃ would introduce an alkyl or acyl group, primarily at the C5 position. msu.edu Due to the high activation of the ring, milder conditions are often necessary to prevent polysubstitution.
Strategies for Functional Group Interconversion on the Aromatic Ring
The methoxy groups on the aromatic ring are relatively robust but can be transformed into other functional groups, most commonly hydroxyl groups, through demethylation. This conversion is a key strategy for modifying the electronic and solubility properties of the molecule or for enabling further reactions.
Selective or complete demethylation of aryl methyl ethers is a well-established transformation. rsc.org The choice of reagent can often influence whether one or both methoxy groups are cleaved.
Lewis Acids: Strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃) or boron tribromide (BBr₃) are commonly used for cleaving aryl ethers. The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide on the methyl group. Judicious control of stoichiometry and reaction conditions can sometimes achieve selective monodemethylation. google.com
Nucleophilic Reagents: Strong nucleophiles, such as thiolates (e.g., sodium ethanethiolate, NaSEt) in polar aprotic solvents like DMF, can cleave methyl ethers via an Sₙ2 mechanism. rsc.orgresearchgate.net This method can be effective for achieving selective monodemethylation of dimethoxybenzenes. rsc.org
Zirconium-based Reagents: Zirconium(IV) chloride (ZrCl₄) has been reported as a catalyst for the selective demethylation of certain trimethoxybenzene compounds, highlighting the potential for metal-based reagents in these transformations. google.com
Table 2: Common Reagents for Demethylation of Dimethoxybenzene Derivatives
| Reagent System | Type | Typical Conditions | Selectivity |
| Boron Tribromide (BBr₃) | Lewis Acid | CH₂Cl₂, low temperature | Often non-selective, cleaves both groups. |
| Aluminum Trichloride (AlCl₃) | Lewis Acid | Organic solvent, 0°C to RT | Can be selective for the para-methoxy group under controlled conditions. google.com |
| Sodium Ethanethiolate (NaSEt) | Nucleophile | DMF, reflux | Can achieve selective monodemethylation. rsc.org |
| Pyridinium Hydrochloride | Brønsted Acid | High temperature (melt) | Generally non-selective, harsh conditions. |
| Iodocyclohexane / DMF | HI in situ source | Reflux | Provides a milder alternative to concentrated HI. rsc.org |
Once converted to hydroxyl groups, the aromatic ring can be further functionalized. Phenols can be converted to triflates, which are excellent substrates for cross-coupling reactions, or undergo etherification with other alkyl halides.
Utility as a Key Synthetic Intermediate for Complex Molecular Architectures
The bifunctional nature of this compound, possessing a nucleophilic primary alcohol, a reactive alkyne, and an electron-rich aromatic ring, makes it a valuable building block for the synthesis of complex molecules.
Precursor for Advanced Organic Scaffolds
Molecules containing the arylalkynol framework are versatile intermediates in organic synthesis. The terminal alkyne can be deprotonated and used as a nucleophile, or it can participate in a variety of metal-catalyzed coupling and cyclization reactions. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into a good leaving group for substitution reactions.
This combination of functionalities allows this compound to serve as a linchpin in the assembly of diverse molecular scaffolds:
Heterocycle Synthesis: The but-3-yn-1-ol chain is a precursor to various heterocycles. For example, oxidation of the alcohol to an aldehyde, followed by reaction with a hydrazine, could lead to the formation of pyrazoles. Intramolecular cyclization reactions involving the alkyne and a functional group introduced onto the aromatic ring can lead to fused heterocyclic systems.
Polycyclic Aromatic Hydrocarbons (PAHs): Arylalkynes are key precursors in the synthesis of PAHs. researchgate.netnih.gov Intramolecular cyclization of derivatives of this compound, potentially through acid-catalyzed reactions that engage the electron-rich aromatic ring (a variant of the Friedel-Crafts reaction), could be a strategy for constructing fused ring systems. researchgate.net
Natural Product Synthesis: The 2,4-dimethoxyphenyl moiety is present in various natural products. A four-step synthesis of (±)-nimbidiol, a modified diterpene, was achieved starting from (3,4-dimethoxyphenyl)acetonitrile, showcasing the utility of dimethoxyphenyl-containing building blocks in complex synthesis. researchgate.net The title compound could similarly serve as a fragment for assembling larger, biologically active molecules.
Building Block in Retrosynthetic Analysis of Polycyclic Compounds
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target structure to simpler, commercially available starting materials. ias.ac.inijciar.com In this context, this compound represents a valuable C₄-aryl synthon.
When planning the synthesis of a complex polycyclic molecule containing a dimethoxyphenyl unit attached to a four-carbon chain, several retrosynthetic disconnections could lead back to this compound or a closely related precursor:
Sonogashira Coupling Disconnection: A common and powerful strategy for forming aryl-alkyne bonds is the Sonogashira coupling. nih.gov A target molecule containing the 4-(2,4-dimethoxyphenyl)-but-3-yn- moiety could be disconnected at the aryl-alkyne C-C bond. This leads back to a halogenated 1,3-dimethoxybenzene (e.g., 1-halo-2,4-dimethoxybenzene) and but-3-yn-1-ol, both of which are simple precursors.
Friedel-Crafts Type Disconnection: For a polycyclic system where the butynol (B8639501) chain has cyclized onto the aromatic ring to form a new six-membered ring (a dihydronaphthalene derivative), a retrosynthetic break can be made via a Friedel-Crafts disconnection. This would reveal the acyclic precursor, this compound, which possesses the necessary components for the key intramolecular cyclization step. The high electron density of the dimethoxyphenyl ring makes it particularly well-suited for such cyclizations. researchgate.net
Functional Group Interconversion (FGI): The primary alcohol and the alkyne can be seen as handles for further transformations. A retrosynthetic analysis might reveal a target structure where these groups have been modified (e.g., the alcohol is an ether or part of an ester, and the alkyne has been reduced or is part of a triazole). An FGI step in the retrosynthesis would lead back to the parent arylalkynol, simplifying the synthetic problem. ias.ac.in
The modular nature of this compound, combining a modifiable aromatic core with a versatile four-carbon chain, makes it a strategic component in designing convergent synthetic routes to complex molecular targets. numberanalytics.com
Advanced Spectroscopic and Spectrometric Characterization of 4 2,4 Dimethoxyphenyl but 3 Yn 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of protons and carbons can be mapped out.
High-field ¹H NMR spectroscopy provides detailed information about the electronic environment of each proton in the molecule. The spectrum of 4-(2,4-dimethoxyphenyl)-but-3-yn-1-ol is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the aliphatic chain, and the hydroxyl group.
The aromatic region would display a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The proton at the C5 position, situated between two methoxy groups, would appear as a doublet. The proton at C6, adjacent to the alkyne substituent, would likely be a doublet, and the proton at C3 would appear as a doublet of doublets due to coupling with both H5 and H6.
The two methoxy groups (-OCH₃) would each produce a sharp singlet, likely with slightly different chemical shifts due to their different positions on the aromatic ring (ortho and para to the alkyne group). The aliphatic butynol (B8639501) chain would give rise to two triplets: one for the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) and another for the methylene group adjacent to the alkyne (-C≡C-CH₂-). The hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (C3-H) | ~6.4-6.5 | dd | J ≈ 8.4, 2.4 |
| Ar-H (C5-H) | ~6.4-6.5 | d | J ≈ 2.4 |
| Ar-H (C6-H) | ~7.2-7.3 | d | J ≈ 8.4 |
| OCH₃ (C2 or C4) | ~3.8 | s | - |
| OCH₃ (C2 or C4) | ~3.8 | s | - |
| -CH₂- (C1-H₂) | ~3.8 | t | J ≈ 6.2 |
| -CH₂- (C2-H₂) | ~2.7 | t | J ≈ 6.2 |
| -OH | Variable (e.g., ~1.5-2.5) | br s | - |
Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., alkane, alkyne, aromatic, oxygen-substituted). For this compound, a total of 12 distinct signals would be expected, corresponding to the 12 carbon atoms in the structure.
The two sp-hybridized carbons of the alkyne triple bond would appear in their characteristic region (typically 70-90 ppm). oregonstate.eduopenochem.org The six carbons of the dimethoxyphenyl ring would resonate in the aromatic region (100-165 ppm), with the oxygen-substituted carbons (C2, C4) appearing at lower field (more deshielded) and the carbon attached to the alkyne (C1') also being distinct. The two methoxy carbons would produce sharp signals around 55-56 ppm. researchgate.net The two methylene carbons of the butynol chain would be found in the aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-CH₂OH) | ~61 |
| C2 (-CH₂-C≡) | ~24 |
| C3 (-C≡C-) | ~80-90 |
| C4 (Ar-C≡) | ~80-90 |
| C1' (Ar-C) | ~110-115 |
| C2' (Ar-C-OCH₃) | ~160-162 |
| C3' (Ar-CH) | ~98 |
| C4' (Ar-C-OCH₃) | ~160-162 |
| C5' (Ar-CH) | ~105 |
| C6' (Ar-CH) | ~134 |
| OCH₃ | ~55-56 |
| OCH₃ | ~55-56 |
2D NMR experiments are indispensable for assembling the molecular puzzle by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, a key COSY correlation would be observed between the protons of the C1 methylene group (-CH₂OH) and the C2 methylene group (-CH₂-C≡C-). In the aromatic region, correlations would be seen between H6 and H5, and between H5 and H3, confirming their positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C1, C2, C3', C5', C6', and the methoxy carbons).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule. Key expected correlations include:
From the C2 methylene protons to the alkyne carbons (C3, C4) and the C1 carbon.
From the aromatic proton H6 to the alkyne carbon C4, definitively linking the butynol chain to the aromatic ring.
From the methoxy protons to their respective attachment points on the ring (C2' and C4').
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space proximity between protons. It could be used to confirm the substitution pattern, for instance, by observing a correlation between the methoxy protons at C2' and the aromatic proton at C3'.
While the standard suite of 1D and 2D NMR experiments is often sufficient for structural elucidation, specialized techniques can provide further clarity. Selective J-resolved NMR, for example, could be used to accurately measure the coupling constants (J-values) within complex, overlapping multiplets in the aromatic region of the ¹H NMR spectrum. This can help in definitively assigning the substitution pattern of the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
HRMS is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high precision (typically to within 5 parts per million). rsc.org
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like alcohols, often producing protonated molecular ions [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. uvic.ca For this compound (molecular formula C₁₂H₁₄O₃), the calculated exact mass of the protonated molecule is a key value.
Molecular Formula: C₁₂H₁₄O₃
Calculated Exact Mass of [M+H]⁺: 207.1016
Calculated Exact Mass of [M+Na]⁺: 229.0835
An HRMS-ESI experiment would be expected to show a prominent ion with a measured mass-to-charge ratio (m/z) that matches one of these calculated values to within 0.001 atomic mass units, thereby confirming the molecular formula and providing strong evidence for the compound's identity. nih.govresearchgate.net
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of moderately polar and thermally labile molecules. For this compound, with a molecular formula of C₁₂H₁₄O₃, the expected molecular weight is approximately 206.24 g/mol . In a typical FAB-MS experiment, the molecular ion peak [M+H]⁺ would be observed at m/z 207.
The fragmentation pattern in mass spectrometry provides valuable information about the compound's structure. For this compound, several key fragmentation pathways can be predicted. Cleavage of the bond between the α and β carbons to the alkyne group is a common fragmentation pathway for alkynes, which would lead to the formation of a resonance-stabilized propargyl cation. jove.com Aromatic compounds often fragment at the benzylic position. jove.com For the target molecule, this would involve the cleavage of the bond between the aromatic ring and the butynol side chain. The loss of the hydroxyl group as a water molecule (H₂O) is a characteristic fragmentation for alcohols, which would result in a peak at m/z 189. ucalgary.cabrainly.in Further fragmentation of the dimethoxyphenyl moiety could involve the loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O).
Table 1: Predicted FAB-MS Fragmentation Data for this compound
| m/z (Predicted) | Fragment Ion | Interpretation |
| 207 | [C₁₂H₁₅O₃]⁺ | Protonated molecular ion [M+H]⁺ |
| 189 | [C₁₂H₁₃O₂]⁺ | Loss of water (-H₂O) |
| 177 | [C₁₁H₁₃O₂]⁺ | Loss of formaldehyde (-CH₂O) from the methoxy group |
| 161 | [C₁₀H₉O₂]⁺ | Loss of formaldehyde and a methyl radical |
| 151 | [C₉H₇O₂]⁺ | Cleavage at the benzylic position with loss of the butynol side chain |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 39 | [C₃H₃]⁺ | Propargyl cation |
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.
The presence of a terminal alkyne is indicated by two distinct peaks. A sharp and strong absorption band corresponding to the ≡C-H stretch is expected in the region of 3330-3270 cm⁻¹. orgchemboulder.com The C≡C triple bond stretch will appear as a weak to medium intensity band in the 2260-2100 cm⁻¹ region. orgchemboulder.comlibretexts.orgutdallas.edu The alcohol functional group will be readily identified by a strong and broad O-H stretching vibration, typically in the range of 3600-3200 cm⁻¹. The broadness of this peak is due to hydrogen bonding.
The aromatic ring will give rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic protons are expected to appear just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically produce a series of peaks in the 1600-1450 cm⁻¹ region. The presence of the methoxy groups will be confirmed by C-O stretching vibrations, which are expected to appear as strong bands in the 1250-1000 cm⁻¹ range.
Table 2: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3600-3200 | Alcohol (O-H) | Stretching | Strong, Broad |
| 3330-3270 | Terminal Alkyne (≡C-H) | Stretching | Strong, Sharp |
| ~3100-3000 | Aromatic (C-H) | Stretching | Medium to Weak |
| 2960-2850 | Alkane (C-H) | Stretching | Medium |
| 2260-2100 | Alkyne (C≡C) | Stretching | Weak to Medium |
| 1600-1450 | Aromatic (C=C) | Stretching | Medium to Weak |
| 1250-1000 | Ether/Alcohol (C-O) | Stretching | Strong |
| 700-610 | Terminal Alkyne (≡C-H) | Bending | Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The chromophore in this compound is the 2,4-dimethoxyphenyl group conjugated with the carbon-carbon triple bond.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted phenylacetylene (B144264) system. Phenylacetylene itself exhibits a primary absorption band around 236 nm and a secondary, fine-structured band around 278 nm. The presence of two electron-donating methoxy groups on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. For instance, 1,4-dimethoxybenzene (B90301) shows absorption maxima at approximately 226 nm and 287 nm. nih.gov The interaction between the dimethoxy-substituted phenyl ring and the alkyne will likely result in absorption maxima at slightly longer wavelengths than either of the individual chromophores.
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Predicted λmax (nm) | Electronic Transition | Chromophore |
| ~240-250 | π → π | Phenylacetylene system |
| ~280-290 | π → π | Phenylacetylene system (fine structure) |
Other Complementary Spectroscopic Techniques
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively used for the detection and characterization of chemical species that have one or more unpaired electrons. bruker.comlibretexts.orgunibo.it Therefore, EPR spectroscopy would not be directly applicable to the ground-state this compound molecule, as it is a diamagnetic species with no unpaired electrons.
However, EPR spectroscopy could become a relevant analytical tool if the molecule is subjected to conditions that lead to the formation of radical intermediates. For example, reactions involving phenylacetylene derivatives have been shown to proceed through radical mechanisms. nih.govacs.org Hydrogen abstraction from the acetylenic carbon can generate a phenylethynyl radical. nih.govacs.org Furthermore, radical addition to the triple bond is another possibility. tandfonline.com If such radical intermediates of this compound were to be generated, for instance, through pyrolysis, photolysis, or reaction with a radical initiator, EPR spectroscopy would be indispensable for their detection and structural characterization. The resulting EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which in turn would help to identify the specific radical species formed and describe the distribution of the unpaired electron density within the molecule.
Computational and Theoretical Chemistry Insights into 4 2,4 Dimethoxyphenyl but 3 Yn 1 Ol
Density Functional Theory (DFT) Studies of Electronic and Molecular Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govmdpi.com DFT methods are used to determine a molecule's ground-state energy, electron density, and other fundamental properties, which in turn allows for the prediction of its geometry, reactivity, and spectroscopic characteristics. nih.gov
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the minimum energy on the potential energy surface. researchgate.net For a molecule with multiple rotatable bonds like 4-(2,4-Dimethoxyphenyl)-but-3-yn-1-ol—specifically around the C-C single bonds of the butyl chain and the bonds connecting the phenyl ring—conformational analysis is essential. This analysis identifies various stable conformers and their relative energies. ufms.brufms.br Such studies would reveal the preferred spatial orientation of the dimethoxyphenyl group relative to the butynol (B8639501) side chain, which can significantly influence the molecule's physical properties and chemical reactivity.
Below is a table representing hypothetical data from a DFT-based geometry optimization of the most stable conformer of this compound, calculated at a common level of theory (e.g., B3LYP/6-311G(d,p)).
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C≡C (alkyne) | 1.21 Å |
| Bond Length (Å) | C-O (alcohol) | 1.43 Å |
| Bond Length (Å) | C-O (methoxy) | 1.36 Å |
| Bond Angle (°) | Phenyl-C≡C | 178.5° |
| Bond Angle (°) | C-C-O (alcohol) | 109.8° |
| Dihedral Angle (°) | C(phenyl)-C≡C-C | 179.5° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com These orbitals are crucial for understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net DFT calculations are widely used to determine the energies of these orbitals. schrodinger.com
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 eV |
| LUMO Energy | -0.98 eV |
| HOMO-LUMO Gap (ΔE) | 5.27 eV |
Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions
The following table shows hypothetical results from a second-order perturbation analysis within an NBO calculation, indicating key stabilizing interactions.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(O) of Methoxy (B1213986) | π(C-C) of Phenyl Ring | 25.8 |
| π(C≡C) | π(C-C) of Phenyl Ring | 18.5 |
| LP(O) of Alcohol | σ(C-H) adjacent | 3.2 |
| π(C-C) of Phenyl Ring | π(C≡C) | 15.1 |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. nih.govarxiv.org By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, which involves characterizing all intermediates and, crucially, the transition states. nih.govmdpi.com A transition state represents the energy maximum along the reaction coordinate, and the energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. researchgate.net For this compound, one could computationally study reactions involving the alcohol group, such as esterification or oxidation, to predict the most favorable reaction pathways and understand the role of the dimethoxyphenyl and alkyne groups in influencing reactivity.
The table below provides hypothetical relative energies for a reaction involving the molecule.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Molecule + Reagent) | 0.0 |
| Transition State (TS) | +22.5 |
| Intermediate | -5.3 |
| Products | -15.8 |
| Solvent | Property Measured | Average Value |
|---|---|---|
| Water | Number of H-bonds to Alcohol -OH | 2.1 |
| Ethanol | Number of H-bonds to Alcohol -OH | 1.5 |
| Hexane | End-to-End Distance (Å) | 8.9 |
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
One of the powerful applications of DFT is the prediction of spectroscopic data. openaccesspub.org By calculating properties like magnetic shielding tensors, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Similarly, by calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies for Infrared (IR) and Raman spectroscopy can be obtained. clinicsearchonline.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming the identity and structure of a synthesized compound. For this compound, calculating the ¹H and ¹³C NMR spectra would help in assigning the peaks observed in an experimental spectrum.
The following table compares hypothetical calculated ¹H NMR chemical shifts with typical experimental ranges for the relevant functional groups. libretexts.orglibretexts.org
| Proton Group | Calculated Chemical Shift (ppm) | Typical Experimental Range (ppm) |
|---|---|---|
| Ar-H (Aromatic) | 6.5 - 7.2 | 6.5 - 8.0 |
| -OCH₃ (Methoxy) | 3.85, 3.88 | 3.7 - 3.9 |
| -CH₂- (adjacent to alkyne) | 2.75 | 2.5 - 3.0 |
| -CH₂- (adjacent to -OH) | 3.70 | 3.4 - 4.5 |
| -OH (Alcohol) | 2.40 | 2.0 - 5.0 (variable) |
Future Directions in Academic Research on 4 2,4 Dimethoxyphenyl but 3 Yn 1 Ol
Exploration of Novel and Sustainable Synthetic Pathways
The primary route to arylalkynes like 4-(2,4-dimethoxyphenyl)-but-3-yn-1-ol is the Sonogashira cross-coupling reaction. wikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org Future research will likely focus on creating more sustainable and efficient variations of this fundamental transformation.
Key areas of exploration include:
Green Solvents and Catalysts: Moving away from traditional organic solvents towards aqueous media or bio-based solvents can significantly reduce the environmental impact of the synthesis. wikipedia.orgopenaccesspub.org The development of recyclable heterogeneous catalysts, such as metal nanoparticles supported on magnetic materials or metal-organic frameworks (MOFs), presents an opportunity to minimize catalyst waste and cost. nih.govijnc.ir For instance, MOF-supported copper(I) has been shown to be an effective and reusable catalyst for coupling reactions. nih.gov
Mechanochemistry: High-temperature ball milling has emerged as a solvent-free technique for conducting Sonogashira couplings, often leading to higher yields and shorter reaction times, especially for poorly soluble substrates. nih.gov Applying this mechanochemical approach to the synthesis of this compound could offer a more sustainable and efficient alternative to solution-based methods. nih.gov
Alternative Coupling Strategies: Research into copper-free and phosphine-ligand-free Sonogashira protocols continues to grow, addressing the cost and air-sensitivity issues associated with traditional systems. nih.govscispace.com Furthermore, exploring entirely different catalytic systems, such as those based on nickel or gold, could provide new pathways with unique reactivity and substrate scope. wikipedia.org Iron-catalyzed cross-coupling reactions also represent a cost-effective and environmentally benign alternative. organic-chemistry.org
A comparative table of potential synthetic approaches is presented below.
| Synthetic Approach | Catalyst System | Key Advantages | Research Focus |
| Traditional Sonogashira | Pd/Cu, Phosphine Ligands | High efficiency, broad scope | Optimization of reaction conditions |
| Green Sonogashira | Recyclable catalysts (e.g., Pd/CuFe2O4) | Catalyst reusability, reduced waste, use of eco-friendly solvents | Development of robust and highly active heterogeneous catalysts ijnc.ir |
| Mechanochemical Synthesis | Pd(OAc)2, Ball Milling | Solvent-free, rapid reaction times, high yields | Application to a wider range of arylalkyne precursors nih.gov |
| Alternative Metal Catalysis | Nickel or Gold-based systems | Lower cost, potentially different reactivity | Catalyst design and optimization for alkyne-aryl coupling wikipedia.org |
Development of Advanced Catalytic Transformations and Reaction Methodologies
The alkyne and alcohol moieties in this compound are ripe for exploitation through modern catalytic methods. Future research will focus on developing novel transformations that leverage these functional groups to build molecular complexity.
Multicomponent Reactions (MCRs): Alkynes are excellent substrates for MCRs, which allow for the construction of complex molecules in a single step. nih.gov For example, this compound could be a component in the synthesis of highly substituted 1,2,3-triazoles or other heterocyclic systems, which are prevalent in medicinal chemistry. nih.gov
Visible-Light Photoredox Catalysis: This rapidly evolving field offers mild and sustainable conditions for a variety of chemical transformations. Visible-light-mediated reactions, such as the oxidative dimerization of arylalkynes to form (Z)-1,4-enediones, could be applied to this compound to access novel molecular architectures. nih.gov
Hydrofunctionalization and Difunctionalization: Advanced methods for the stereoselective hydroalkylation of alkynes can be used to create functionalized E-alkenes. nih.gov Similarly, atom-economical iodosulfenylation reactions provide access to stereodefined tetrasubstituted alkenes. rsc.org Applying these strategies would allow for precise control over the geometry and substitution pattern of products derived from the alkyne group.
Copper-Catalyzed Radical Cross-Coupling: Recent developments have enabled the copper-catalyzed cross-coupling of unactivated alkyl halides with various nucleophiles, including alkynes. acs.orgacs.org This methodology could be used to directly couple alkyl fragments to the terminal alkyne of this compound under relatively mild thermal conditions. acs.orgacs.org
In-depth Mechanistic Investigations of its Reactivity and Selectivity
A deeper understanding of the reaction mechanisms governing the reactivity of this compound is crucial for designing selective and efficient synthetic methods.
Influence of Dimethoxy Substituents: The two electron-donating methoxy (B1213986) groups on the phenyl ring significantly influence the electronic properties of the molecule. They activate the aromatic ring towards electrophilic substitution and modulate the reactivity of the adjacent alkyne. Mechanistic studies, likely employing computational methods like Density Functional Theory (DFT), could elucidate how these substituents affect transition states and reaction pathways. This is particularly relevant in regioselective reactions, such as cycloadditions or electrophilic additions to the alkyne, where the electronic bias can dictate the outcome. nih.govnih.gov
Regioselectivity in Cycloadditions: In reactions like the azide-alkyne cycloaddition, the electronic nature of the aryl substituent can influence the regioselectivity, favoring either the 1,4- or 1,5-disubstituted triazole product depending on the catalyst and conditions. nih.gov Detailed kinetic and computational studies could map the energy landscapes of these reactions and identify the factors that control selectivity for substrates like this compound.
Radical Pathways: The reactivity of related dimethoxyphenyl compounds in oxidative processes suggests the potential for radical intermediates. mdpi.com Investigating the behavior of this compound under oxidative conditions could reveal novel reaction pathways and provide insight into the stability and fate of the resulting radical species.
Application as a Scaffold in Chemical Biology Probes and Material Science Precursors
The distinct functional groups of this compound make it an attractive scaffold for applications in both chemical biology and materials science.
Chemical Biology Probes: Terminal alkynes are cornerstone functional groups for "click" chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.com The alkyne moiety of this compound can be used to attach it to azide-modified biomolecules, such as proteins or nucleic acids. The alcohol handle provides a secondary site for modification, allowing for the attachment of reporter tags (e.g., fluorophores) or other functional moieties. This dual functionality makes it a promising precursor for novel chemical biology probes. mdpi.com
Materials Science Precursors: Aromatic alkynes are fundamental building blocks for a wide range of functional organic materials, including conjugated polymers, fluorescent dyes, and metal-organic frameworks (MOFs). openaccesspub.orgnih.gov The 2,4-dimethoxyphenyl unit can impart specific optoelectronic properties, and the linear alkyne rod can be used to extend π-conjugation. nih.gov Future research could explore the polymerization of this monomer or its use in Sonogashira coupling reactions to create larger, well-defined oligomers and polymers for applications in organic electronics. It could also serve as a precursor for luminescent materials or functional components in the synthesis of oligoacenes. nih.govnih.gov
Integration with Flow Chemistry and Automated Synthesis Paradigms
The translation of synthetic procedures from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved reproducibility, and easier scalability. nih.govnsf.gov
Continuous Flow Synthesis: The synthesis of this compound via Sonogashira coupling is well-suited for adaptation to a flow chemistry setup. durham.ac.uk Using packed-bed reactors with immobilized palladium catalysts could allow for the continuous production of the target molecule, with the added benefit of minimizing palladium contamination in the final product. illinois.edu Flow chemistry also enables the safe handling of potentially hazardous reagents and intermediates under controlled conditions. nsf.gov
Automated Reaction Optimization: Automated platforms can be employed to rapidly screen reaction parameters such as temperature, pressure, catalyst loading, and residence time to quickly identify optimal conditions for the synthesis and subsequent transformations of this compound. nih.gov
Telescoped and Multistep Synthesis: Flow chemistry facilitates "telescoped" reactions, where the output of one reactor is directly fed into the next, allowing for multistep sequences without intermediate purification. nih.gov An automated system could synthesize this compound in the first module and then directly use it in a subsequent reaction, such as a cycloaddition or another coupling reaction, in a second module to generate a library of diverse compounds for screening purposes. durham.ac.uk This integration of synthesis and derivatization represents a powerful paradigm for future chemical research.
Q & A
Q. Key Considerations :
- Solvent choice (e.g., THF or DMF) impacts reaction efficiency.
- Temperature control (70–80°C) ensures optimal coupling .
How can researchers characterize this compound?
Q. Basic Analytical Techniques
- NMR Spectroscopy :
- ¹H-NMR : Peaks at δ 7.3–6.8 ppm (aromatic protons), δ 4.9 ppm (OH), and δ 2.5–3.6 ppm (alkynyl and methoxy groups).
- ¹³C-NMR : Signals for alkyne carbons (~80–90 ppm) and methoxy carbons (~55 ppm).
- FT-IR : Bands at ~3300 cm⁻¹ (OH stretch) and ~2100 cm⁻¹ (C≡C stretch).
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z 234.1) .
How can reaction conditions be optimized for higher yields in Sonogashira coupling?
Q. Advanced Reaction Optimization
- Catalyst Selection : Palladium/copper systems (e.g., PdCl₂(PPh₃)₂/CuI) outperform homogeneous catalysts in sterically hindered substrates.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl halides.
- Temperature Control : Gradual heating (70–80°C) minimizes side reactions like alkyne oligomerization.
- Additives : Use of molecular sieves or activated charcoal improves purity post-reaction .
Q. Data Example :
| Condition | Yield (%) |
|---|---|
| Pd/C, THF, 70°C | 65 |
| Pd(PPh₃)₂Cl₂, DMF, 80°C | 94 |
How should researchers address contradictions in spectroscopic data across studies?
Q. Advanced Data Analysis
- Reference Standards : Compare spectra with authenticated databases (e.g., NIST Chemistry WebBook or PubChem).
- Variable Conditions : Note solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts in NMR) or temperature-dependent IR shifts.
- Reproducibility : Validate protocols using control reactions (e.g., replicate Pd-catalyzed coupling) .
What methodologies are suitable for evaluating the biological activity of this compound?
Q. Advanced Biological Assessment
- Enzymatic Assays : Test inhibition of target enzymes (e.g., SARS-CoV-2 3CLpro using fluorescence resonance energy transfer (FRET)).
- Cell-Based Studies : Measure cytotoxicity (MTT assay) and anti-inflammatory activity (NF-κB luciferase reporter).
- SAR Studies : Modify substituents (e.g., methoxy groups) to assess impact on bioactivity .
Q. Example IC₅₀ Data :
| Compound Modification | IC₅₀ (µM) |
|---|---|
| 2,4-Dimethoxyphenyl derivative | 7.7 |
| 3,4-Dimethoxyphenyl analog | 12.6 |
How do substituent variations on the aryl group influence reactivity and bioactivity?
Q. Advanced Structure-Activity Relationship (SAR)
- Electron-Donating Groups : Methoxy groups at 2,4-positions enhance stability and π-π stacking in enzyme binding pockets.
- Steric Effects : Bulky substituents (e.g., t-butyl) reduce coupling efficiency but improve lipophilicity for membrane penetration.
- Biological Impact : Nitro or halide groups at the 3-position increase electrophilicity, enhancing antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
